![molecular formula C22H22N4O2S B2512599 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378200-30-7](/img/structure/B2512599.png)
8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. Therefore, MRS2500 is a valuable tool for studying the role of the P2Y1 receptor in these processes.
Scientific Research Applications
Purine-utilizing Enzymes Inhibitors
Purine-utilizing enzymes (PUEs) are crucial in the metabolism of purines and pyrimidines, affecting various diseases such as malaria, cancer, rheumatoid arthritis, inflammation, tissue rejection, and autoimmune disorders. Fused heterocyclic compounds, like purine derivatives, serve as inhibitors for these enzymes, showcasing a broad spectrum of medicinal activities. These inhibitors are pivotal in drug discovery for targeting specific enzymes involved in disease pathways. The design of purine and pyrimidine antimetabolites often involves structural mimicking to enhance selectivity and specificity, avoiding adverse effects (Chauhan & Kumar, 2015).
Oxidation Reactions of Purine Bases
The one-electron oxidation reactions of nucleobases in cellular DNA, including purine bases, have been studied for their role in inducing damage through the transient generation of purine radical cations. This process is vital in understanding the mechanisms behind radiation-induced DNA damage and the potential therapeutic interventions to mitigate such damage. The generation of 8-oxo-7,8-dihydroguanine from guanine radical cations highlights the intricate balance between DNA damage and repair mechanisms crucial for maintaining genomic integrity (Cadet et al., 2014).
Purine Derivatives in Drug Development
The therapeutic potential of benzothiazoles, which can be structurally related to purine derivatives, in various medical applications including as antimicrobial, analgesic, anti-inflammatory, and antidiabetic agents, further illustrates the versatility of purine-based compounds in drug development. The 2-arylbenzothiazole moiety, in particular, shows promise as an antitumor agent, underscoring the importance of purine structures in the discovery of new therapeutic agents (Kamal et al., 2015).
properties
IUPAC Name |
8-benzylsulfanyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)13-26-18-19(24(2)22(28)25(3)20(18)27)23-21(26)29-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQQVBXMVHCTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
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